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Compound of Interest

Compound Name: PSI-353661

Cat. No.: B12400249

For researchers and drug development professionals at the forefront of antiviral therapies, this
guide provides a detailed, data-driven comparison of two notable nucleoside analog inhibitors
of the Hepatitis C Virus (HCV) NS5B polymerase: PSI-353661 and mericitabine. This analysis
synthesizes available preclinical and clinical data to offer an objective evaluation of their
performance, supported by experimental methodologies and visual pathway diagrams.

At a Glance: Key Performance Indicators

Feature PSI-353661 Mericitabine (RG7128)

Nucleotide phosphoramidate Nucleoside prodrug of a
Drug Class

prodrug of a guanosine analog  cytidine analog (PSI-6130)

PSI-6130-triphosphate (a

) ) PSI-352666 (a guanosine cytidine triphosphate analog)
Active Metabolite ] o ]
triphosphate analog) and a uridine triphosphate
analog
] HCV NS5B RNA-dependent HCV NS5B RNA-dependent
Primary Target
RNA polymerase RNA polymerase
Development Status Preclinical development Development discontinued

In Vitro Efficacy
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PSI-353661 has demonstrated potent activity against various HCV genotypes in replicon

assays.[1][2] Mericitabine also exhibited strong antiviral effects across multiple HCV genotypes.

[3]

Parameter

PSI-353661

Mericitabine (as parent
PSI-6130)

HCV Genotype 1b Replicon
EC50

0.0030 = 0.0014 puM

Data for PSI-6130 shows
potent inhibition, though direct
comparative values are not
available in the provided

search results.

HCV Genotype 1b Replicon
EC90

0.0085 = 0.0007 uM

Not available

HCV Genotype la Replicon
Activity

Potent activity demonstrated

Pangenotypic activity

reported[3]

HCV Genotype 2a Replicon
Activity

Potent activity demonstrated

Pangenotypic activity
reported[3]

Activity against S282T Mutant

Retains full activity[1][4][5][6]

The S282T mutation confers
resistance to 2'-C-methyl-
nucleoside analogs, which
could potentially impact
mericitabine's active

metabolite.

In Vitro Safety Profile

PSI-353661 has shown a favorable in vitro safety profile with no significant cytotoxicity

observed at concentrations well above its effective dose.[1][7]
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Cell Line PSI-353661 CC50 (uM)
Huh7 (Human Hepatoma) 80.0+6.0

HepG2 (Human Hepatoma) >100

CEM (Human T-lymphocyte) >100

BxPC3 (Human Pancreatic) >100

Mitochondrial Toxicity

No mitochondrial toxicity observed

Pharmacokinetics

Parameter

PSI-353661 (Preclinical)

Mericitabine (Clinical)

Prodrug Type

Phosphoramidate

3',5'-diisobutyrate ester

Active Metabolite Formation

Intracellular conversion to the
active triphosphate PSI-
352666.[1][4]

Converted to PSI-6130
(RO4995855), which is then
phosphorylated to the active

triphosphate forms.[3][8]

Key Pharmacokinetic Feature

Designed for efficient delivery
of the monophosphate into

hepatocytes.

Oral administration leads to
systemic exposure of the

parent nucleoside.

Dosing Regimen (in studies)

Not applicable (preclinical)

500 mg, 1000 mg, and 2000
mg single doses in healthy
volunteers; 750 mg and 1500
mg once or twice daily in
patients.[3][8][9]

Dose Proportionality

Not applicable (preclinical)

Dose-proportional increase in
AUC of the active parent
R0O4995855.[8]

Mechanism of Action and Resistance

Both PSI-353661 and mericitabine are inhibitors of the HCV NS5B RNA-dependent RNA
polymerase.[10][11] Their active triphosphate forms are incorporated into the nascent viral RNA
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chain, leading to chain termination and inhibition of viral replication.

A key differentiator is their activity against the S282T resistance mutation. PSI-353661 is
noteworthy for retaining full activity against replicons containing the S282T substitution, a
mutation that confers resistance to certain 2'-substituted nucleoside analogs.[1][4][5][6] In
contrast, the S282T mutation is known to reduce the susceptibility to 2'-C-methyl-nucleoside
analogs, a class that includes the active form of mericitabine.

Interestingly, for PSI-353661, a high level of resistance required a combination of three amino
acid changes (S15G/C223H/V321l), indicating a higher genetic barrier to resistance.[4] For
mericitabine, no evidence of resistance was reported in patients treated with monotherapy for
14 days.[3]

Experimental Protocols
HCV Replicon Assay

This assay is crucial for determining the in vitro antiviral activity of compounds.

e Cell Culture: Huh-7 cells harboring HCV subgenomic replicons (e.g., genotype 1b) are
cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine
serum, non-essential amino acids, and G418 for selection.

o Compound Preparation: Test compounds (PSI-353661, mericitabine) are serially diluted in
dimethyl sulfoxide (DMSO).

e Assay Procedure:
o Replicon-containing cells are seeded in 96-well plates.

o After cell attachment, the culture medium is replaced with a medium containing various
concentrations of the test compounds.

o The plates are incubated for a defined period (e.g., 72 hours).
e Endpoint Measurement:

o HCV RNA levels are quantified using real-time RT-PCR.
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o Alternatively, replicons can be engineered to express a reporter gene (e.g., luciferase),
and antiviral activity is measured by the reduction in reporter gene expression.

o Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the
percentage of inhibition against the compound concentration.

Cytotoxicity Assay
This assay assesses the potential for a compound to cause cell death.

o Cell Culture: Various human cell lines (e.g., Huh7, HepG2, CEM, BxPC3) are cultured in their
respective recommended media.

e Assay Procedure:
o Cells are seeded in 96-well plates.
o After 24 hours, the cells are treated with a range of concentrations of the test compounds.

o Plates are incubated for a period that reflects the duration of the efficacy assay (e.g., 3-5
days).

» Endpoint Measurement: Cell viability is determined using a colorimetric or fluorometric assay,
such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a
CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

o Data Analysis: The 50% cytotoxic concentration (CC50) is determined by plotting cell viability
against compound concentration.

Visualizing the Pathways
Metabolic Activation Pathway of PSI-353661

Click to download full resolution via product page
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Caption: Intracellular metabolic activation cascade of PSI-353661.

Mericitabine Metabolic Pathway and Mechanism of
Action

Click to download full resolution via product page

Caption: Metabolic activation and mechanism of action of mericitabine.

Conclusion

Both PSI-353661 and mericitabine represent significant efforts in the development of
nucleoside/nucleotide inhibitors for HCV. PSI-353661, in its preclinical evaluation,
demonstrated high potency, a favorable safety profile, and, critically, robust activity against the
S282T resistance mutation. Mericitabine advanced to clinical trials and showed good antiviral
efficacy, although its development was ultimately discontinued. The data presented in this
guide offer a valuable comparative resource for researchers engaged in the discovery and
development of next-generation antiviral agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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